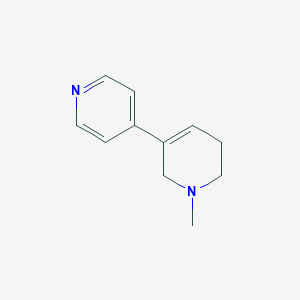

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine

Description

Properties

IUPAC Name |

4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-13-8-2-3-11(9-13)10-4-6-12-7-5-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYMXBFKDGRMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3,6-dihydro-2H-pyridine with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine moiety to a fully saturated piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine with key analogs based on substituent effects, physicochemical properties, and biological activities.

Arecoline (Methyl 1-Methyl-3,6-dihydro-2H-pyridine-5-carboxylate)

- Structural Similarity : Shares the 1-methyl-3,6-dihydro-2H-pyridine core but includes a methoxycarbonyl group at position 3.

- Physicochemical Properties :

- Molecular Weight: 155.2 g/mol (vs. 174.2 g/mol for the target compound).

- Solubility: Polar due to the ester group; higher solubility in organic solvents compared to unsubstituted analogs.

- Biological Activity :

5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine

- Structural Similarity : Replaces the dihydropyridine ring with a dihydro-pyrrole moiety.

- Physicochemical Properties :

- CAS Number: 1232431-65-0.

- Molecular Weight: 162.2 g/mol.

- Key Substituents: Methyl group at pyridine position 2.

- Applications : Used as a precursor in nicotine analog synthesis and receptor studies .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives

- Structural Similarity : Features a pyridine core with chloro and substituted phenyl groups.

- Physicochemical Properties: Molecular Weight Range: 466–545 g/mol. Melting Points: 268–287°C, influenced by substituents (e.g., Cl, NO₂, Br). Spectroscopic Data:

- ¹H NMR : δ 6.5–8.5 ppm for aromatic protons; δ 2.0–4.5 ppm for aliphatic protons.

- IR : C=N stretch at 1600–1650 cm⁻¹, C-Cl at 650–750 cm⁻¹ .

- Synthetic Routes: Prepared via cyclohexanedione and substituted aniline reactions in ethanol/piperidine .

Data Table: Comparative Analysis of Pyridine Derivatives

Key Research Findings

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced intermolecular interactions. For example, bromophenyl-substituted derivatives exhibit melting points up to 287°C . Steric hindrance from methyl groups reduces crystallinity, lowering melting points in analogs like 2-methylpyridine derivatives .

Spectroscopic Differentiation :

- ¹H NMR : Aromatic protons in dihydropyridine derivatives appear as multiplets (δ 6.5–7.5 ppm), while aliphatic protons resonate at δ 2.0–4.5 ppm. Chlorine substituents cause deshielding in adjacent protons .

- UV-Vis : Tetramic acid analogs (e.g., iso-HA) show λmax shifts (344 nm vs. 340 nm) due to stereochemical differences, highlighting the role of conjugation in absorption properties .

Biological Activity

4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique fused ring structure contributes to its distinct chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a pyridine ring fused with a dihydropyridine moiety. The molecular formula is , and it possesses a molecular weight of approximately 174.24 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various physiological effects. The compound has been studied for its potential roles in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Study 2: Cancer Cell Line Testing

Another study focused on the compound's effects on cancer cell lines. The results showed that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death.

Q & A

Q. What are the common synthetic routes for pyridine derivatives like 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine, and how are reaction conditions optimized?

Pyridine derivatives are typically synthesized via multi-component reactions or substitution strategies. For example, pseudo-four-component syntheses involve refluxing precursors like salicylaldehyde, malononitrile, and substituted pyridinones in pyridine solvent (5–6 hours, 80–100°C). Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution .

- Catalyst use : Base catalysts (e.g., NaOH) improve yields in coupling reactions .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How are pyridine derivatives characterized to confirm structural integrity and purity?

Key methods include:

- NMR spectroscopy : - and -NMR verify substituent positions and ring saturation .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How does the substitution pattern on pyridine derivatives influence enzyme inhibition (e.g., CYP1B1)?

Structural studies reveal:

- Positional effects : Pyridine at C2 of a steroidal backbone enhances CYP1B1 inhibition (IC = 0.011 µM) compared to C3/C4 substitutions (IC > 0.1 µM) .

- Electronic effects : Electron-donating groups (e.g., -OH at C17β) increase binding affinity via hydrogen bonding with heme iron .

- Methodological validation : Docking simulations (e.g., AutoDock Vina) correlate with in vitro EROD assays to resolve SAR contradictions .

Q. What computational approaches are used to predict the bioactivity of pyridine derivatives in drug design?

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to identify reactive sites for DNA/protein interactions .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., DNA-pyrrolopyridine complexes in acidic pH) to optimize pharmacokinetics .

- ADMET profiling : Predicts metabolic stability using QSAR models (e.g., plasma half-life of 4a in rats: t = 8.2 hours) .

Q. How do pyridine derivatives stabilize nucleic acids under extreme conditions (e.g., acidic pH)?

Pyridine derivatives act as cationic stabilizers via:

- Electrostatic interactions : Protonated pyridine nitrogen forms hydrogen bonds with DNA phosphate groups .

- Chelation : Pyridine-metal complexes (e.g., Fe) prevent oxidative strand breaks in vitro .

- Methodological insight : Circular dichroism (CD) and UV melting curves quantify stabilization (ΔT = +15°C at pH 3.0) .

Q. What strategies address contradictions in structure-activity relationships (SAR) for pyridine-based anticancer agents?

- Bioisosteric replacement : Substituting trifluoromethyl (-CF) with amino (-NH) groups improves solubility without compromising antitumor activity (IC reduction from 12 µM to 3.5 µM) .

- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) to refine SAR .

- In vivo validation : Xenograft models resolve discrepancies between in vitro cytotoxicity and bioavailability .

Methodological Tables

Q. Table 1. Key SAR Findings for Pyridine Derivatives in CYP1B1 Inhibition

| Substituent Position | IC (µM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| C2 (Pyridine) | 0.011 | -9.8 | |

| C3 (Pyridine) | 0.15 | -7.2 | |

| C4 (Pyridine) | 0.12 | -7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.